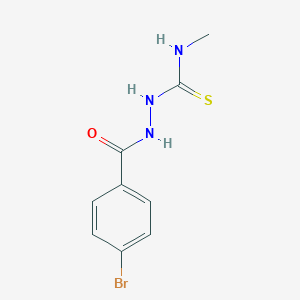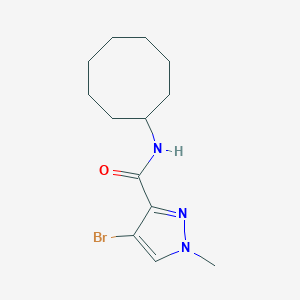![molecular formula C17H15BrN4O2S B279897 N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279897.png)
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The benzyl and carbamoyl groups are introduced through nucleophilic substitution reactions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone.
Coupling Reactions: The thiophene and pyrazole intermediates are coupled together using palladium-catalyzed cross-coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)-phthalamic acid
- N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)-succinamic acid
Uniqueness
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H15BrN4O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-22-9-13(18)14(21-22)16(24)20-17-12(15(19)23)8-11(25-17)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,19,23)(H,20,24) |
InChI 键 |
FNLQIMGNMDKRGU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B279822.png)
![5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

